2-Aminopentan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66919. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAXUFGARZZKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936858 | |

| Record name | 2-Amino-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16369-14-5, 4146-04-7 | |

| Record name | 2-Amino-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16369-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminopentan-1-ol: A Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Chiral Amino Alcohols

In the landscape of modern pharmaceutical development and asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and, ultimately, desired biological activity. Among these crucial synthons, 2-Aminopentan-1-ol, and its enantiopure forms, (R)- and (S)-2-aminopentan-1-ol, have emerged as versatile intermediates. This technical guide provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. For researchers, medicinal chemists, and process development scientists, a thorough understanding of this molecule's reactivity and synthetic utility is essential for leveraging its full potential in the design and synthesis of complex molecular architectures.

Chemical Structure and Stereoisomerism

This compound, systematically named this compound, is a primary amino alcohol with the molecular formula C₅H₁₃NO.[1] Its structure features a five-carbon backbone with a primary amine group at the C2 position and a primary hydroxyl group at the C1 position. The presence of a stereocenter at the C2 carbon gives rise to two enantiomers: (R)-(-)-2-Amino-1-pentanol and (S)-(+)-2-Amino-1-pentanol. This chirality is the cornerstone of its utility in asymmetric synthesis, where it can be employed as a chiral auxiliary or a key stereodefined fragment in the construction of enantiomerically pure drug substances.

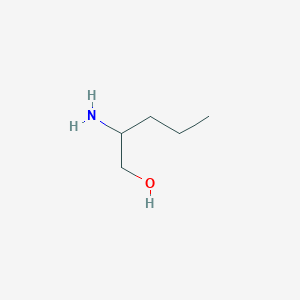

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for its handling, reaction optimization, and purification. The following table summarizes key properties for the racemic mixture and its individual enantiomers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number (Racemate) | 16369-14-5 | [1] |

| CAS Number (R)-enantiomer | 80696-30-6 | |

| CAS Number (S)-enantiomer | 22724-81-8 | [2] |

| Appearance | Colorless to yellow clear liquid | |

| Boiling Point | 194-195 °C | |

| Melting Point ((S)-enantiomer) | 44-48 °C | [2] |

| Density | 0.922 g/mL at 25 °C | |

| Optical Activity ([α]20/D, c=1 in chloroform) | (R)-enantiomer: -17°(S)-enantiomer: +17° | [2] |

| Solubility | Soluble in water, ethanol, and dimethylformamide. |

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Key spectral features include:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group, the methine proton at C2, and the methylene protons at C1, along with exchangeable protons from the amine and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum is characterized by strong, broad absorptions in the region of 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[3]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns, including alpha-cleavage adjacent to the amine and hydroxyl groups.[4][5]

Synthesis of this compound

The synthesis of this compound, particularly its enantiopure forms, is most commonly achieved through the reduction of the corresponding amino acid, norvaline. This approach is advantageous as norvaline is commercially available in both L- (S) and D- (R) forms, providing direct access to the desired enantiomer of the amino alcohol.

Synthetic Workflow: Reduction of Norvaline

The reduction of the carboxylic acid functionality of norvaline can be efficiently carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or a borane complex, typically borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS).

Caption: General workflow for the synthesis of this compound from norvaline.

Mechanism of Carboxylic Acid Reduction

The choice of reducing agent influences the reaction mechanism.

-

Lithium Aluminum Hydride (LiAlH₄): The reduction with LiAlH₄ proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. Initially, a hydride ion attacks the carbonyl carbon of the carboxylic acid (or more accurately, its deprotonated carboxylate form). The resulting tetrahedral intermediate eliminates an aluminate species to form an aldehyde, which is immediately reduced by another equivalent of hydride to the corresponding alkoxide. Subsequent aqueous workup protonates the alkoxide to yield the primary alcohol.[6][7]

-

Borane (BH₃): The reduction of carboxylic acids with borane is highly selective. The reaction begins with the formation of a triacyloxyborane intermediate through the reaction of three equivalents of the carboxylic acid with one equivalent of borane, releasing hydrogen gas. This intermediate is then reduced by additional borane to the primary alcohol. The mechanism involves the coordination of borane to the carbonyl oxygen, which activates the carbonyl group towards hydride transfer.[8][9]

Experimental Protocol: Synthesis of (S)-2-Aminopentan-1-ol from L-Norvaline

The following protocol is adapted from a well-established procedure for the reduction of amino acids to amino alcohols.[10]

Materials:

-

L-Norvaline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Deionized water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, reflux condenser, dropping funnel, and nitrogen atmosphere setup.

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF. The flask is cooled to 0-10 °C in an ice bath.

-

Addition of L-Norvaline: L-Norvaline (1.0 equivalent) is added portion-wise to the stirred suspension of LiAlH₄. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16-24 hours.

-

Quenching: The reaction mixture is cooled again in an ice bath and diluted with anhydrous diethyl ether. The reaction is carefully quenched by the sequential and slow addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Isolation: The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield (S)-2-Aminopentan-1-ol as a clear liquid.

Applications in Drug Development and Asymmetric Synthesis

The chiral nature of this compound makes it a valuable synthon in the pharmaceutical industry. Its enantiomers are primarily used as chiral building blocks, where their pre-defined stereochemistry is incorporated into the final drug molecule.

Intermediate in the Synthesis of Telaprevir

(S)-2-Aminopentan-1-ol is a key intermediate in some synthetic routes to Telaprevir, a protease inhibitor used for the treatment of hepatitis C.[11] In these syntheses, the stereocenter of the amino alcohol is incorporated into the complex structure of the final active pharmaceutical ingredient, highlighting the importance of enantiomerically pure starting materials.

Precursor to a Novel Toll-Like Receptor (TLR) 7/8 Agonist

(R)-(-)-2-Amino-1-pentanol serves as a crucial chiral building block for the synthesis of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, a potent dual agonist of Toll-like receptors 7 and 8 (TLR7/8). TLR7 and TLR8 are key components of the innate immune system, and their activation can trigger a robust anti-viral and anti-tumor immune response.[12][13] The development of small molecule TLR agonists is a significant area of research in immuno-oncology and for the treatment of infectious diseases.

TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA, a hallmark of viral infection. Small molecule agonists, such as the quinazolinone derivative of (R)-2-aminopentan-1-ol, mimic the natural ligands of these receptors. Upon binding, they induce a conformational change in the receptor, leading to the recruitment of adaptor proteins, primarily MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRFs. The activation of these transcription factors results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and type I interferons, which orchestrate a broad immune response.

Caption: Simplified signaling pathway of TLR7/8 agonists.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[14][15][16][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, particularly in its enantiomerically pure forms, represents a strategically important chiral building block for the synthesis of complex and biologically active molecules. Its straightforward preparation from the readily available amino acid norvaline, combined with its versatile reactivity, ensures its continued relevance in both academic research and industrial drug development. As the demand for enantiopure pharmaceuticals continues to grow, a comprehensive understanding of the properties and applications of such chiral synthons is indispensable for the modern synthetic chemist.

References

- PubChem. (n.d.). 2-Amino-1-pentanol. National Center for Biotechnology Information.

- Rzepa, H. S. (2010). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog.

- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.

- Liu, L. W., Wang, F. Y., Tian, F., Peng, L., & Wang, L. X. (2016). An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer. Organic Process Research & Development, 20(1), 173–178.

- Organic Syntheses. (n.d.). L-VALINOL.

- Rodell, C. B., Ahmed, M. S., Garris, C. S., Pittet, M. J., & Weissleder, R. (2016). Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. Theranostics, 6(10), 1545–1556.

- Chemistry LibreTexts. (2020). Reactions of Carboxylic Acids - An Overview.

- IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube.

- Khan Academy. (2011, September 15). Mechanisms of Amide Reduction by LiAlH4 [Video]. YouTube.

- PubChem. (n.d.). 2-Amino-1-pentanol. National Center for Biotechnology Information.

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4.

- NIST. (n.d.). 2-Amino-1-pentanol hydrochloride. NIST Chemistry WebBook.

- Lee, J. Y., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. European Journal of Medicinal Chemistry, 223, 113645.

- InvivoGen. (n.d.). TLR7/8 Agonists - Base Analogs.

- Wilson, R. M., & Danishefsky, S. J. (2013). Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Advanced Drug Delivery Reviews, 65(10), 1321–1330.

- NIST. (n.d.). Pentanol, 5-amino-. NIST Chemistry WebBook.

- PubChem. (n.d.). 5-Aminopentan-1-ol. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups.

Sources

- 1. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-Amino-1-pentanol hydrochloride [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pentanol, 5-amino- [webbook.nist.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. medkoo.com [medkoo.com]

- 12. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. invivogen.com [invivogen.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Strategic Value of Chiral Amino Alcohols in Asymmetric Synthesis

An In-Depth Technical Guide to (R)-(-)-2-Aminopentan-1-ol for Advanced Research and Pharmaceutical Development

Chiral amino alcohols are a cornerstone of modern organic synthesis, serving as invaluable building blocks and control elements in the construction of complex, stereochemically defined molecules.[1][2] Their bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group on a chiral scaffold, allows them to be employed as versatile ligands for metal catalysts or as covalently bound chiral auxiliaries.[3] (R)-(-)-2-Aminopentan-1-ol, a member of this important class, offers a specific stereochemical configuration derived from the non-proteinogenic amino acid D-norvaline. Its structural simplicity, combined with its defined chirality, makes it a molecule of significant interest for researchers seeking to induce asymmetry in chemical transformations.

This guide, intended for professionals in chemical research and drug development, provides a comprehensive overview of (R)-(-)-2-Aminopentan-1-ol, from its fundamental properties to its synthesis and practical application. We will delve into the mechanistic principles that underpin its use and provide robust, field-tested protocols that serve as a validated starting point for laboratory work.

Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is a prerequisite for its effective use in synthesis and analysis. All experimental designs, from reaction setup to purification and characterization, are predicated on this foundational data. The key identifiers and properties for (R)-(-)-2-Aminopentan-1-ol are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 80696-30-6 | [4] |

| Molecular Formula | C₅H₁₃NO | [5] |

| Molecular Weight | 103.16 g/mol | [4][6] |

| Synonyms | (R)-Norvalinol, (R)-(-)-2-Amino-1-pentanol | [7] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 44-48 °C | [4] |

| Linear Formula | CH₃(CH₂)₂CH(NH₂)CH₂OH | [4] |

| SMILES | CCCCO | [5] |

| InChI Key | ULAXUFGARZZKTK-RXMQYKEDSA-N | [5] |

Enantioselective Synthesis: From Chiral Pool to Target Molecule

The most direct and reliable method for producing enantiomerically pure amino alcohols is through the chemical reduction of the corresponding α-amino acid, a strategy known as "chiral pool" synthesis.[1][9] This approach leverages the high optical purity of naturally available amino acids to generate the desired chiral alcohol without the need for complex resolution or asymmetric catalysis steps. For (R)-(-)-2-Aminopentan-1-ol, the logical and cost-effective precursor is D-norvaline.

The core of this transformation is the reduction of the carboxylic acid moiety. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are exceptionally well-suited for this purpose. They exhibit high chemoselectivity for carboxylic acids over other functional groups and are known to proceed with minimal risk of racemization at the adjacent stereocenter, thus preserving the enantiomeric integrity of the starting material.

Visualizing the Synthetic Pathway

Caption: Synthetic route from D-Norvaline to (R)-(-)-2-Aminopentan-1-ol.

Detailed Laboratory Protocol: Reduction of D-Norvaline

This protocol provides a self-validating system for the synthesis of (R)-(-)-2-Aminopentan-1-ol. The causality for each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Objective: To synthesize (R)-(-)-2-Aminopentan-1-ol from D-norvaline with high yield and retention of stereochemical purity.

Materials:

-

D-Norvaline (>99% ee)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (2 M aqueous solution)

-

Sodium Hydroxide (10 M aqueous solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle, ice bath.

Methodology:

-

System Preparation (Inert Atmosphere): Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel. Causality: Borane reagents are sensitive to moisture and oxygen. An inert atmosphere is critical to prevent decomposition of the reducing agent and ensure reaction efficiency.

-

Reagent Addition: Suspend D-norvaline (5.86 g, 50 mmol) in 50 mL of anhydrous THF in the flask. Cool the resulting slurry to 0 °C using an ice bath.

-

Controlled Reduction: Add 1.0 M BH₃·THF solution (150 mL, 150 mmol, 3.0 equivalents) dropwise via the addition funnel over a period of 60 minutes. Maintain the internal temperature below 5 °C. Causality: A stoichiometric excess of the reducing agent is necessary to ensure complete reduction of both the carboxylic acid and the transient borane-amine complex. The slow, cooled addition manages the exothermic reaction and prevents potential side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 66 °C) for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed. Causality: Heating to reflux provides the necessary activation energy to drive the reduction to completion.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 2 M HCl (50 mL) to decompose any excess borane. Causality: This step is highly exothermic due to the reaction of residual borane with water and acid. Slow, cooled addition is a critical safety measure.

-

pH Adjustment and Extraction: Make the aqueous solution strongly basic (pH > 12) by the slow addition of 10 M NaOH. This deprotonates the ammonium salt to the free amine. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Causality: The product is soluble in organic solvents only in its free amine form. A high pH ensures complete deprotonation for efficient extraction.

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system if necessary.

Application in Asymmetric Synthesis: A Chiral Auxiliary Workflow

One of the most powerful applications of (R)-(-)-2-Aminopentan-1-ol is its use as a chiral auxiliary.[10] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity.[5][10] The auxiliary is then cleaved and recovered, having imparted its chirality to the substrate.

The efficacy of an amino alcohol auxiliary stems from its ability to form a rigid, chelated intermediate, often an oxazolidinone. This rigid structure creates a sterically defined environment, forcing incoming reagents to approach from the less hindered face, thereby controlling the formation of the new stereocenter.

Workflow for Asymmetric Alkylation

Caption: General workflow for using an amino alcohol as a chiral auxiliary.

Exemplary Protocol: Diastereoselective Alkylation of a Propionyl Imide

This protocol outlines the use of (R)-(-)-2-Aminopentan-1-ol as a chiral auxiliary for the synthesis of an enantiomerically enriched carboxylic acid derivative.

Objective: To control the stereochemical outcome of an enolate alkylation reaction using a recoverable chiral auxiliary derived from (R)-(-)-2-Aminopentan-1-ol.

Part 1: Formation of the Chiral Oxazolidinone

-

React (R)-(-)-2-Aminopentan-1-ol with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base to form the corresponding cyclic carbamate (oxazolidinone).

-

Acylate the nitrogen of the oxazolidinone with propionyl chloride in the presence of a base like triethylamine to form the N-propionyl imide substrate. Purify by column chromatography.

Part 2: Asymmetric Alkylation

-

System Preparation: Dissolve the N-propionyl imide substrate in anhydrous THF in a flame-dried, nitrogen-purged flask. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise. Stir for 30-60 minutes at -78 °C. Causality: LDA is required to quantitatively deprotonate the α-carbon. The low temperature is essential to maintain the kinetic stability of the resulting Z-enolate, which is key for high stereoselectivity.

-

Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution. Allow the reaction to proceed at -78 °C for several hours. Causality: The propyl group on the pentanol auxiliary sterically blocks one face of the planar enolate. The electrophile is therefore directed to the opposite, less hindered face, resulting in a highly diastereoselective alkylation.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry, and concentrate. The diastereomeric excess (d.e.) can be determined at this stage using ¹H NMR or chiral HPLC.

Part 3: Auxiliary Cleavage

-

Dissolve the alkylated product in a THF/water mixture.

-

Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). Stir at 0 °C to room temperature. Causality: This specific reagent combination (lithium hydroperoxide) is highly effective for cleaving oxazolidinone auxiliaries under mild conditions that do not risk racemization of the newly formed stereocenter.

-

Workup the reaction to separate the desired chiral carboxylic acid from the now-recovered (R)-(-)-2-Aminopentan-1-ol auxiliary, which can be purified and reused.

Safety and Handling

As with all amine-containing compounds, (R)-(-)-2-Aminopentan-1-ol should be handled with appropriate personal protective equipment (PPE). It is classified as an irritant to the skin, eyes, and respiratory system.[7]

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment: Wear safety glasses with side shields, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

By adhering to these guidelines and understanding the chemical principles outlined in this guide, researchers can effectively and safely leverage the synthetic potential of (R)-(-)-2-Aminopentan-1-ol in their advanced research and development programs.

References

- Ghosh, A. K., & Cárdenas, E. (1997). Asymmetric Alkylations and Aldol Reactions: (1S,2R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. [Link]

- PubChem. 2-Amino-1-pentanol.

- Wikipedia. Chiral auxiliary. [Link]

- Pandey, G., & Kumar, A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 12086-12096. [Link]

- Pandey, G., & Kumar, A. (2018).

- Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: A One-Step Synthesis of (R)-3-Aminobutan-1-ol. [Link]

- Sengupta, S., & Das, D. (1996). Chiral Pool Synthesis of 4-Alkylamino-2-aminothiazoles. Semantic Scholar. [Link]

- de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

- Stenutz, R. (R)-(-)-2-amino-1-pentanol. [Link]

- ChemBK. 2-aminopentan-1-ol. [Link]

- PubChem. 2-Amino-1-pentanol | C5H13NO.

- Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801815. [Link]

- PrepChem. Synthesis of dl-2-amino-1butanol. [Link]

- ChemBK. This compound - Introduction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 7. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

(S)-(+)-2-Aminopentan-1-ol spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-2-Aminopentan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-(+)-2-Aminopentan-1-ol, also known as L-Norvalinol, is a crucial chiral building block in modern organic and medicinal chemistry.[1] Its utility in the synthesis of pharmaceuticals, such as the antiviral agent telaprevir, underscores the critical need for precise and reliable analytical methods to confirm its identity, purity, and stereochemistry.[1] This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this valuable chiral amino alcohol. Designed for researchers, chemists, and quality control professionals, this document synthesizes fundamental principles with practical, field-proven methodologies, ensuring a self-validating approach to spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

(S)-(+)-2-Aminopentan-1-ol is a chiral molecule featuring a primary amine and a primary alcohol functional group attached to a five-carbon chain. The stereocenter at the second carbon (C2) dictates its biological activity and its performance as a chiral auxiliary or ligand.[2][3] Spectroscopic analysis provides a non-destructive fingerprint of the molecule, allowing for unambiguous confirmation of its complex structure.

-

¹H and ¹³C NMR reveal the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.

-

IR Spectroscopy identifies the key functional groups (O-H, N-H, C-H) through their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides structural clues through controlled fragmentation of the molecule.

Caption: Molecular structure of (S)-(+)-2-Aminopentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. For (S)-(+)-2-Aminopentan-1-ol, both ¹H and ¹³C NMR are essential.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and has a single, well-defined residual proton signal at ~7.26 ppm, which typically does not interfere with the analyte signals.[4][5]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard (0 ppm) because it is chemically inert and its signal is a sharp singlet that does not overlap with most organic proton signals. Modern spectrometers can also lock onto the deuterium signal of the solvent, making an internal standard optional.[5]

Expected ¹H NMR Data: The following table outlines the expected chemical shifts (δ) and multiplicities for (S)-(+)-2-Aminopentan-1-ol, based on established principles and data from analogous structures like (S)-(+)-2-amino-1-butanol.[6]

| Protons | Integration | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment Rationale |

| -CH₃ (C5) | 3H | ~0.9 | Triplet (t) | ~7 Hz | Terminal methyl group split by adjacent CH₂. |

| -CH₂- (C4) | 2H | ~1.3-1.4 | Sextet or m | ~7 Hz | Methylene protons split by adjacent CH₃ and CH₂ groups. |

| -CH₂- (C3) | 2H | ~1.4-1.5 | Quintet or m | ~7 Hz | Methylene protons adjacent to the chiral center, split by CH and CH₂. |

| -NH₂ & -OH | 3H | 1.5-4.0 | Broad singlet (br s) | N/A | Labile protons; signal is broad and position is concentration-dependent. |

| -CH- (C2) | 1H | ~2.7-2.8 | Multiplet (m) | N/A | Methine proton at the chiral center, coupled to multiple adjacent protons. |

| -CH₂OH (C1) | 2H | ~3.3 & ~3.6 | Doublet of doublets (dd) each | J ≈ 4, 7, 11 Hz | Diastereotopic protons adjacent to a chiral center, showing complex splitting. |

¹³C NMR Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule.

Expected ¹³C NMR Data: Based on data for similar structures like 1-pentanol and 2-pentanone, the expected chemical shifts are as follows.[7][8]

| Carbon Atom | Expected δ (ppm) | Rationale |

| C5 (-CH₃) | ~14 | Aliphatic terminal methyl carbon. |

| C4 (-CH₂) | ~20 | Aliphatic methylene carbon. |

| C3 (-CH₂) | ~35 | Aliphatic methylene carbon, slightly downfield due to proximity to the amine. |

| C2 (-CH-) | ~55 | Methine carbon bonded to the nitrogen atom. |

| C1 (-CH₂OH) | ~65 | Methylene carbon bonded to the oxygen atom. |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-(+)-2-Aminopentan-1-ol and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) directly in a vial.[4]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. The probe is then tuned to the correct frequencies for ¹H and ¹³C, and the magnetic field is "shimmed" to maximize its homogeneity, resulting in sharp spectral lines.

-

¹H Acquisition: A standard proton pulse sequence is run. A sufficient number of scans (e.g., 16) are averaged to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: A proton-decoupled pulse sequence is used for the ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans is required to obtain a clear spectrum.[9]

-

Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier Transform. The resulting spectrum is then manually phased and baseline corrected. The chemical shift axis is referenced to the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS (0 ppm).[5] Finally, the peaks are integrated (for ¹H) and assigned to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is exceptionally useful for identifying the presence of key functional groups.

Interpreting the Spectrum: For (S)-(+)-2-Aminopentan-1-ol, the IR spectrum is dominated by absorptions from the O-H and N-H groups, as well as C-H, C-O, and C-N bonds.

-

O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is key. Alcohols typically show a very intense, broad absorption band due to hydrogen bonding.[10][11] Primary amines show two sharper, weaker bands in the same region, corresponding to symmetric and asymmetric N-H stretches.[12][13] In a neat or concentrated sample of the amino alcohol, these bands will overlap, resulting in a strong, broad signal with potentially visible shoulders corresponding to the N-H stretches.

-

C-H Stretching Region (3000-2850 cm⁻¹): Strong absorptions in this region confirm the presence of the aliphatic (sp³ C-H) backbone.[10]

-

N-H Bending (1650-1580 cm⁻¹): A characteristic bending vibration (scissoring) for primary amines appears in this region.[12]

-

C-O and C-N Stretching (1250-1020 cm⁻¹): The C-O stretch of a primary alcohol and the C-N stretch of an aliphatic amine both appear in this fingerprint region, often as strong to medium intensity bands.[12][14]

Summary of Characteristic IR Absorptions:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| N-H (Primary Amine) | Stretch | 3400 - 3250 (two bands) | Medium, Sharper |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Strong |

| N-H (Primary Amine) | Bend | 1650 - 1580 | Medium |

| C-O (Alcohol) | Stretch | 1260 - 1050 | Strong |

| C-N (Amine) | Stretch | 1250 - 1020 | Medium-Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Causality in Experimental Choices: ATR is a modern, rapid technique ideal for analyzing liquid or solid samples directly without extensive preparation. It relies on the principle of total internal reflection, where the IR beam makes contact with the sample at the surface of a high-refractive-index crystal (often diamond), making it a robust and widely applicable method.[9]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.[9]

-

Sample Application: Place a small drop of liquid (S)-(+)-2-Aminopentan-1-ol (or a small amount of solid if at room temperature) directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.[9]

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information from the fragmentation pattern of the molecular ion.

Expected Molecular Ion: The molecular formula is C₅H₁₃NO. The nominal molecular weight is 103.16 g/mol .[1] In electron ionization (EI) or electrospray ionization (ESI), the molecule will typically be observed as the protonated molecular ion [M+H]⁺ at m/z 104 .

Key Fragmentation Pathways: Amino alcohols undergo characteristic fragmentation patterns, primarily α-cleavage and dehydration.[15][16]

-

α-Cleavage: This is the cleavage of a bond adjacent to the heteroatom (N or O). For 2-aminopentan-1-ol, cleavage of the C2-C3 bond is highly favorable as it leads to a resonance-stabilized iminium ion.

-

[M]⁺˙ → [CH(NH₂)=CH₂OH]⁺ + •CH₂CH₂CH₃ (Propyl radical)

-

This results in a prominent fragment at m/z 60 .

-

-

Loss of Hydroxymethyl Radical: α-cleavage between C1 and C2 results in the loss of a •CH₂OH radical.

-

[M]⁺˙ → [CH₃CH₂CH₂CH(NH₂)]⁺ + •CH₂OH

-

This yields a fragment at m/z 72 .

-

-

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common pathway for alcohols.[15]

-

[M]⁺˙ → [C₅H₁₁N]⁺˙ + H₂O

-

This would produce a fragment at m/z 85 .

-

Caption: Proposed mass spectrometry fragmentation pathways for this compound.

Summary of Expected Mass Fragments:

| m/z Value | Proposed Identity | Fragmentation Pathway |

| 104 | [M+H]⁺ | Protonated Molecular Ion (ESI) |

| 103 | [M]⁺˙ | Molecular Ion (EI) |

| 85 | [C₅H₁₁N]⁺˙ | Loss of H₂O |

| 72 | [C₄H₁₀N]⁺ | α-cleavage (loss of •CH₂OH) |

| 60 | [C₂H₆NO]⁺ | α-cleavage (loss of •C₃H₇) |

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent mixture, such as methanol/water with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

-

Infusion: The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio. A full scan spectrum is acquired to identify the molecular ion and major fragments.

Conclusion

The structural confirmation of (S)-(+)-2-Aminopentan-1-ol is reliably achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the C-H framework, IR spectroscopy rapidly confirms the presence of the critical amine and alcohol functional groups, and mass spectrometry validates the molecular weight and reveals characteristic structural motifs through fragmentation. The methodologies and expected data presented in this guide form a robust, self-validating system for the comprehensive characterization of this important chiral molecule, ensuring its quality and integrity for applications in research and development.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol.

- Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Michigan State University. (n.d.). IR Spectroscopy Tutorial: Amines.

- Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- ACS Publications. (n.d.). Specific Recognition of Chiral Amino Alcohols via Lanthanide Coordination Chemistry. Inorganic Chemistry.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0031206).

- PubChem. (n.d.). 2-Amino-1-pentanol. National Institutes of Health.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Widener University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- National Institutes of Health. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0031599).

- National Institutes of Health. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.

- NIST. (n.d.). 2-Amino-1-pentanol hydrochloride. NIST WebBook.

- Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0003355).

- PubChem. (n.d.). 5-Aminopentan-1-ol. National Institutes of Health.

- PubChem. (n.d.). CID 158733068. National Institutes of Health.

- ChemBK. (n.d.). This compound.

- NIST. (n.d.). 2-Propanol, 1-amino-. NIST WebBook.

- University of Florida. (n.d.). Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry.

- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.

- NIST. (n.d.). Pentanol, 5-amino-. NIST WebBook.

- SpectraBase. (n.d.). 2-Amino-1-butanol.

Sources

- 1. (S)-(+)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. NMR 溶剂 [sigmaaldrich.com]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR [m.chemicalbook.com]

- 7. 2-Pentanone(107-87-9) 13C NMR [m.chemicalbook.com]

- 8. 1-Pentanol(71-41-0) 13C NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. whitman.edu [whitman.edu]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Racemic 2-Aminopentan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of racemic this compound, a valuable amino alcohol used as a building block in the development of pharmaceuticals and fine chemicals.[1][][3] The primary focus of this document is the prevalent and robust method of reducing the α-amino acid DL-Norvaline using lithium aluminum hydride (LAH). We will delve into the underlying chemical principles, provide a detailed experimental protocol, emphasize critical safety procedures, and discuss methods for purification and characterization of the final product. This guide is intended for researchers, chemists, and process development professionals seeking a practical and scientifically grounded resource for the laboratory-scale preparation of this compound.

Introduction and Strategic Overview

This compound (also known as DL-Norvalinol) is a chiral amino alcohol featuring an amine at the C2 position and a primary alcohol at the C1 position.[4] Its structural similarity to natural amino acids makes it a significant intermediate in asymmetric synthesis and medicinal chemistry.[5]

The most direct and widely employed strategy for synthesizing this compound is the reduction of the corresponding α-amino acid, DL-Norvaline (2-aminopentanoic acid).[][5] This approach is favored due to the commercial availability of the starting material and the efficiency of modern reducing agents. While various reducing systems exist, lithium aluminum hydride (LiAlH₄ or LAH) remains a superior choice for its power and efficacy in directly reducing carboxylic acids to primary alcohols without affecting the amino group.[6][7]

This guide will focus on the LAH-mediated reduction, as it represents a reliable and well-documented laboratory method.[6]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is essential for handling, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [1][4] |

| Molar Mass | 103.16 g/mol | [3][4][8] |

| Appearance | Colorless liquid or crystalline solid | [1] |

| Boiling Point | 194-195 °C (lit.) | [1] |

| Density | 0.922 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.4511 (lit.) | [1] |

| Solubility | Soluble in water and some organic solvents | [1] |

Core Synthesis: Reduction of DL-Norvaline via Lithium Aluminum Hydride

The reduction of the carboxylic acid functional group in DL-Norvaline to a primary alcohol is the central transformation.

Mechanistic Rationale

Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and aldehydes.[7] Its high reactivity stems from the polarized and weak Al-H bond, which allows for the facile delivery of a hydride ion (H⁻) to an electrophilic carbonyl carbon.

The mechanism for the reduction of a carboxylic acid with LAH proceeds in several steps:

-

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride from LAH to liberate hydrogen gas (H₂) and form a lithium carboxylate salt.

-

Coordination & Reduction: The aluminum hydride species coordinates to the carboxylate oxygen, and a subsequent hydride transfer to the carbonyl carbon occurs, forming a tetrahedral intermediate.

-

Elimination & Further Reduction: This intermediate collapses, and through a series of steps involving aluminate species, the carbonyl group is ultimately reduced to a methylene group (CH₂), which upon acidic or aqueous workup, yields the primary alcohol.

The overall transformation effectively converts the -COOH group to a -CH₂OH group.

Caption: Simplified reaction pathway for LAH reduction.

Critical Safety Considerations for Lithium Aluminum Hydride

Trustworthiness in protocol execution begins with uncompromising safety. LAH is a highly hazardous reagent that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[7][9] It can ignite in moist air or from friction.[9] Adherence to strict safety protocols is mandatory.

| Hazard | Mitigation Protocol | Sources |

| Extreme Water Reactivity | All glassware must be oven- or flame-dried. The reaction must be run under an inert atmosphere (Nitrogen or Argon). Never allow contact with water or moisture during storage or handling. | [9][10] |

| Fire/Explosion Risk | Control all ignition sources. Use spark-resistant tools. Do not grind LAH. Have a Class D fire extinguisher (for combustible metals) and dry sand readily available. DO NOT use water or CO₂ extinguishers. | [9][11][12] |

| Corrosivity & Toxicity | Causes severe skin burns and eye damage. Toxic if swallowed.[10][13] | [10][13] |

| Personal Protective Equipment (PPE) | Wear a fire-retardant lab coat, chemical safety goggles/face shield, and impervious gloves (inspect before use). | [9][10][11] |

| Spill & Waste Disposal | Cover spills with dry sand or dry lime.[11] Scoop with spark-resistant tools into a sealed container for hazardous waste disposal. Quench waste LAH slowly and carefully by trained personnel using established procedures (e.g., slow addition of ethyl acetate followed by methanol, then water, all under cooling). | [9][11] |

Experimental Workflow and Protocol

The following protocol is adapted from established procedures for the reduction of α-amino acids.[6]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

DL-Norvaline (2-aminopentanoic acid)

-

Lithium aluminum hydride (LAH), powder

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Mechanical stirrer

-

Reflux condenser, oven-dried

-

Dropping funnel or powder addition funnel, oven-dried

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Ice-water bath

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, condenser (with a gas outlet bubbler), and the addition funnel. Flame-dry the entire apparatus under a flow of inert gas (N₂ or Ar) and allow it to cool to room temperature.

-

LAH Suspension: In the reaction flask, place lithium aluminum hydride (e.g., 1.2-1.5 molar equivalents relative to the amino acid) and suspend it in anhydrous THF. Begin stirring to form a uniform grey suspension.

-

Substrate Addition: Carefully and portion-wise, add the DL-Norvaline powder to the stirred LAH suspension via the addition funnel over 30-60 minutes. CAUTION: The initial reaction is exothermic and evolves hydrogen gas. Control the addition rate to maintain a gentle reaction and avoid excessive frothing. An ice bath may be used to moderate the initial temperature.

-

Reaction: After the addition is complete, replace the ice bath with a heating mantle and heat the mixture to a gentle reflux. Maintain the reflux for several hours (e.g., 4-8 hours, reaction progress can be monitored by TLC if a suitable staining method is available) until the starting material is consumed.

-

Workup and Quenching (Fieser Method): Cool the reaction flask to 0 °C in an ice-water bath. Perform the following steps with extreme caution behind a blast shield. Quench the reaction by the slow, dropwise addition of:

-

'x' mL of water (where 'x' is the mass in grams of LAH used).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Filtration: Stir the resulting mixture at room temperature for 30 minutes. The grey precipitate should become a white, easily filterable solid. Filter the mixture through a pad of Celite or filter paper. Wash the solid residue thoroughly with additional THF or diethyl ether.

-

Isolation: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product as a colorless liquid or solid.[14]

Purification and Characterization

Purification Strategies

Purification is critical to obtaining a product suitable for further research or development.

-

Vacuum Distillation: This is the most common method for purifying this compound, effectively separating it from non-volatile impurities and residual solvent.[14]

-

Crystallization: The product can be converted to a salt (e.g., hydrochloride or oxalate) and purified by recrystallization, followed by liberation of the free base.[15]

-

Chromatography: While possible, standard silica gel chromatography can be challenging due to the basicity of the amine group, which may cause streaking. Using a deactivated silica or adding a small amount of a basic modifier (like triethylamine) to the eluent can improve separation.[14]

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H and N-H stretches (broad, in the 3300-3400 cm⁻¹ region) and C-H stretches.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (103.16 g/mol ).

-

Gas Chromatography (GC): Can be used to assess the purity of the final distilled product.

Conclusion

The synthesis of racemic this compound is reliably achieved through the lithium aluminum hydride reduction of DL-Norvaline. This method, while powerful, demands rigorous adherence to safety protocols due to the hazardous nature of the primary reagent. The detailed workflow, from reaction setup and execution to purification and characterization, provides a solid foundation for researchers to successfully prepare this important chemical intermediate. Careful execution of the quenching and workup steps is paramount for achieving a high yield of a pure product.

References

- Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. [Link]

- 2 - Organic Syntheses Procedure. [Link]

- LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY - NJ.gov. [Link]

- Video: Amides to Amines: LiAlH4 Reduction - JoVE. [Link]

- Material Safety Data Sheet - Lithium Aluminium Hydride - Oxford Lab Chem. [Link]

- Reduction of Chiral Amino Acids Based on Current Method - JOCPR. [Link]

- This compound - ChemBK. [Link]

- Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents. [Link]

- Lithium aluminium hydride - Wikipedia. [Link]

- 2-Amino-1-pentanol | C5H13NO - PubChem. [Link]

- US5866719A - Process for the purification of an aminoalcohol - Google P

- US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)

- Synthesis of 1,2-amino alcohols - Organic Chemistry Portal. [Link]

- CN1962613A - Method for synthesis of L-norvaline - Google P

- CN101007772A - Synthesis method of chiral norvaline - Google P

Sources

- 1. chembk.com [chembk.com]

- 3. (R)-(-)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. (S)-(+)-2-Amino-1-pentanol 97 22724-81-8 [sigmaaldrich.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. westliberty.edu [westliberty.edu]

- 11. nj.gov [nj.gov]

- 12. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. oxfordlabchem.com [oxfordlabchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 2-Aminopentan-1-ol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-aminopentan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical synthesis and specialty chemical manufacturing. This document delves into the molecular determinants of its solubility, offering a theoretical framework grounded in physicochemical principles. Furthermore, it presents a detailed, field-proven experimental protocol for the precise determination of solubility, empowering researchers and drug development professionals to generate reliable and reproducible data. The guide synthesizes currently available information and provides expert insights into predicting and manipulating the solubility of this versatile building block in a range of common organic solvents.

Introduction: The Significance of this compound and its Solubility Profile

This compound, also known as norvalinol, is a chiral amino alcohol that serves as a critical building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other fine chemicals.[1] Its utility in these applications is profoundly influenced by its solubility in organic solvents, which is a critical parameter for reaction kinetics, purification strategies (such as crystallization), and formulation development. An in-depth understanding of its solubility behavior is therefore not merely academic but a practical necessity for process optimization, scalability, and ultimately, the economic viability of a synthetic route.

This guide moves beyond a simple tabulation of solvent compatibility. It aims to provide a deeper understanding of the interplay between the molecular structure of this compound and the properties of common organic solvents, thereby enabling scientists to make informed decisions in their experimental designs.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of their intermolecular forces.[2] To comprehend the solubility of this compound, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [3][4] |

| Molecular Weight | 103.16 g/mol | [4] |

| Melting Point | 44-48 °C | [1] |

| Density | 0.922 g/mL at 25 °C | [3] |

| XLogP3-AA | -0.1 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 46.3 Ų | [4] |

The structure of this compound features a primary amine (-NH₂) and a primary alcohol (-OH) functional group, both of which are capable of acting as hydrogen bond donors and acceptors.[4] The presence of these polar groups, combined with a relatively short pentyl carbon chain, imparts a significant degree of polarity to the molecule. The negative XLogP3-AA value of -0.1 further indicates a favorable partitioning into a hydrophilic environment.[4]

These characteristics suggest that this compound will exhibit favorable solubility in polar solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents.

Qualitative and Quantitative Solubility of this compound

While specific quantitative data for this compound across a wide array of organic solvents is not extensively published, we can infer its general solubility behavior based on its properties and available information.

Table 2: Predicted and Reported Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Reported Solubility |

| Water | Polar Protic | High | Soluble[3] |

| Methanol | Polar Protic | High | Likely Miscible |

| Ethanol | Polar Protic | High | Soluble[3] |

| Acetone | Polar Aprotic | Moderate to High | Likely Soluble |

| Dichloromethane | Polar Aprotic | Moderate | Likely Soluble |

| Toluene | Non-polar | Low | Likely Sparingly Soluble |

| Hexane | Non-polar | Very Low | Likely Insoluble |

| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble[3] |

Expert Insights: The high density of hydrogen bonding sites on this compound dictates its affinity for polar protic solvents like water, methanol, and ethanol, where strong solute-solvent hydrogen bonds can readily form. In polar aprotic solvents such as acetone and dichloromethane, dipole-dipole interactions will be the primary driving force for solvation, leading to moderate to good solubility. For non-polar solvents like toluene and hexane, the energetic penalty of disrupting the strong intermolecular forces within the solvent to accommodate the polar solute is significant, resulting in poor solubility.

Experimental Protocol for Determining Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent. This self-validating system ensures accuracy through equilibrium establishment and precise quantification.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure that a saturated solution is achieved and accurately measured.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology

-

Preparation of the Test Mixture: Accurately weigh an excess amount of this compound into a glass vial. The excess solid is crucial to ensure that the solution reaches saturation. Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the optimal equilibration time. After agitation, allow the vial to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

-

Sampling and Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring that no solid particles are disturbed. Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any suspended microparticles. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method. Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve. Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Molecular Interactions and Solubility: A Deeper Dive

The solubility of this compound is a direct consequence of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Caption: Conceptual diagram of molecular interactions influencing the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and industrial applications. Its amphiphilic nature, arising from the polar amino and hydroxyl groups and the non-polar pentyl chain, results in a solubility profile that is highly dependent on the polarity and hydrogen bonding capability of the solvent. While it is highly soluble in polar protic solvents, its solubility diminishes in less polar and non-polar environments. For applications requiring precise solubility data, the experimental protocol detailed in this guide provides a reliable framework for its determination. A thorough understanding of the principles outlined herein will enable researchers and drug development professionals to harness the full potential of this valuable chiral building block.

References

- This compound - Introduction. (2024, April 9). ChemBK. [Link]

- 2-Amino-1-pentanol | C5H13NO | CID 249017. PubChem.

- Needham, T. E., Jr. (1972). The Solubility of Amino Acids in Various Solvent Systems.

- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 136-139.

- Khan Academy. (n.d.). Solubility of organic compounds. [Link]

- Bowden, N. A. (2018).

- Ferreira, O., & Pinho, S. P. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1956). Solubilities Studies of Basic Amino Acids. The Bulletin of the Faculty of Fisheries, Hokkaido University, 7(4), 379-382.

- CID 158733068 | C10H26N2O2. PubChem.

- 5-Aminopentan-1-ol | C5H13NO | CID 75634. PubChem.

- 5-Amino-1-pentanol. Wikipedia. [Link]

- 1-Pentanol. Wikipedia. [Link]

- 1-Pentanol with Hexane (n-hexane) and water. IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

- Langner, S., & Brabec, C. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Williams, D. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019. [Video]. YouTube. [Link]

- Chemical Properties of 1-Pentanol, 2-amino-4-methyl-, (S)- (CAS 7533-40-6). Cheméo. [Link]

- Galiano, F., & Figoli, A. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6219. [Link]

- Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (2012).

- Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega, 3(9), 11545–11553. [Link]

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

- Solubility Parameters: Solvents. Scribd. [Link]

Sources

A Comprehensive Technical Guide to 2-Aminopentan-1-ol for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 2-aminopentan-1-ol, a valuable chiral building block for the synthesis of complex molecules in the pharmaceutical and chemical research sectors. From its fundamental chemical properties and commercial availability to its applications in drug discovery and detailed analytical and handling protocols, this document serves as a critical resource for scientists and developers.

Introduction to this compound: A Versatile Chiral Synthon

This compound, also known as norvalinol, is a chiral amino alcohol that has garnered significant interest in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a wide range of chemical transformations. The presence of a stereocenter at the C2 position makes its enantiopure forms, (S)-(+)-2-aminopentan-1-ol and (R)-(-)-2-aminopentan-1-ol, particularly valuable as starting materials for the asymmetric synthesis of bioactive molecules. The strategic placement of these functional groups enables its use as a chiral auxiliary, guiding the stereochemical outcome of reactions, and as a key fragment in the construction of complex molecular architectures.

Physicochemical Properties

This compound is a colorless to light yellow liquid or a low-melting solid, soluble in water and various organic solvents like ethanol and dimethylformamide.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃NO | |

| Molecular Weight | 103.16 g/mol | |

| Density | ~0.922 g/mL at 25 °C | [1] |

| Boiling Point | 194-195 °C | [1] |

| Melting Point | 44-48 °C (for enantiopure forms) | |

| Refractive Index (n20/D) | ~1.4511 | [1] |

Commercial Availability and Sourcing

This compound is commercially available in its racemic form (DL-), as well as its enantiopure (S)-(+)- and (R)-(-)- forms. Sourcing the appropriate stereoisomer with the required purity is a critical first step for any synthetic campaign. Below is a comparative table of major suppliers.

| Supplier | Product Name | CAS Number | Product Number (Example) | Purity |

| Sigma-Aldrich | (S)-(+)-2-Amino-1-pentanol | 22724-81-8 | 497401 | 97% |

| (R)-(-)-2-Amino-1-pentanol | 80696-30-6 | 534579 | 97% | |

| DL-2-Amino-1-pentanol | 4146-04-7 | 236683 | 97% | |

| TCI Chemicals | DL-2-Aminopentan-1-ol | 16369-14-5 | A3565 | >98.0% (GC) |

| (R)-(-)-2-Amino-1-propanol (analog) | 35320-23-1 | A2002 | >98.0% (GC) | |

| Alfa Aesar | (+/-)-2-Amino-1-propanol (analog) | 6168-72-5 | L03608 | 98% |

| Advanced ChemBlocks | (2S)-2-Amino-1-pentanol hydrochloride | 22724-81-8 | P39535 | 95% |

| Santa Cruz Biotechnology | DL-2-Amino-1-pentanol | 4146-04-7 | sc-239109 | |

| (R)-(-)-2-Amino-1-pentanol | 80696-30-6 | sc-257404 |

Note: Purity levels and available quantities are subject to change and should be confirmed with the supplier. The CAS numbers for the racemic and enantiopure forms can sometimes be used interchangeably by suppliers; it is crucial to verify the specific stereochemistry and enantiomeric excess.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the choice of method often depending on whether the racemic or an enantiopure form is desired.

Racemic Synthesis

A common laboratory-scale synthesis of racemic this compound involves the reduction of the corresponding amino acid, norvaline, or its ester derivative.

Figure 1: General workflow for the synthesis of racemic this compound from DL-norvaline.

Experimental Protocol: Reduction of DL-Norvaline Methyl Ester

-

Esterification of DL-Norvaline: To a suspension of DL-norvaline (1 equivalent) in methanol, slowly add thionyl chloride (1.2 equivalents) at 0 °C. Allow the reaction mixture to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

-